molecular formula C15H10O5 B3119719 2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid CAS No. 25363-95-5

2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid

Cat. No.: B3119719
CAS No.: 25363-95-5
M. Wt: 270.24 g/mol
InChI Key: VMCWSBGOSTUMTF-UHFFFAOYSA-N
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Description

2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C15H10O5 and its molecular weight is 270.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the xanthone core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety[][1].

Scientific Research Applications

2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid is widely used in scientific research, particularly in:

    Chemistry: As a precursor for synthesizing more complex organic molecules.

    Biology: For labeling and imaging biological samples due to its fluorescent properties.

    Medicine: In the development of diagnostic tools and therapeutic agents.

    Industry: Used in chromatography and other analytical techniques[][1].

Comparison with Similar Compounds

Similar compounds to 2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid include:

These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its optimal properties for fluorescence labeling and its versatility in various scientific fields .

Properties

IUPAC Name

2-(9-oxoxanthen-3-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-14(17)8-19-9-5-6-11-13(7-9)20-12-4-2-1-3-10(12)15(11)18/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCWSBGOSTUMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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